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Compound of Interest

Compound Name: Octahydro-1h-isoindol-1-one

CAS No.: 10479-68-2

Cat. No.: B077700

Get Quote

Executive Summary
Octahydro-1H-isoindol-1-one (also known as perhydroisoindol-1-one) represents a critical

bicyclic lactam scaffold in medicinal chemistry, serving as a core pharmacophore in

cytochalasans and a conformationally constrained proline surrogate in peptidomimetics.

This guide provides a rigorous technical analysis of its spectroscopic signature. Unlike simple

planar systems, the characterization of octahydro-1H-isoindol-1-one is dominated by its

stereochemical fusion—specifically the differentiation between cis- and trans-fused

diastereomers. This document details the NMR, IR, and MS data required to unambiguously

identify these isomers, supported by experimental protocols and mechanistic logic.

Part 1: Structural Dynamics & Stereochemistry
The physicochemical behavior of octahydro-1H-isoindol-1-one (C

H

NO) is defined by the fusion of the cyclohexane ring (A) and the pyrrolidinone ring (B).
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Cis-Fusion (Kinetic/Thermodynamic Balance): The cis-fused isomer is generally the major

product of catalytic hydrogenation of tetrahydroisoindol-1-ones. It possesses a flexible

cyclohexane ring that can undergo chair-flip interconversion, though the fused lactam

imposes constraints.

Trans-Fusion (Rigid Scaffold): The trans-fused isomer is significantly more rigid. It is often

synthesized via specific precursors (e.g., trans-2-(hydroxymethyl)cyclohexane-1-carboxylate)

to lock the conformation for receptor binding studies.

Stereochemical Decision Tree
The following workflow illustrates the logic for determining the stereochemistry of the ring

fusion, a critical first step in characterization.

Isolate Octahydro-1H-isoindol-1-one

1H NMR: Inspect Bridgehead Protons
(H-3a and H-7a)

Measure Coupling Constant (J)

J ≈ 4 - 8 Hz
(Cis-fused)

Small J (Gauche)

J ≈ 10 - 14 Hz
(Trans-fused)

Large J (Anti-periplanar)

Confirm with NOESY
(Spatial Proximity)

H-3a/H-7a correlation observed No H-3a/H-7a correlation

Click to download full resolution via product page

Figure 1: Stereochemical assignment logic based on scalar coupling constants (
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) and nuclear Overhauser effects.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling
The NMR data below focuses on the cis-isomer (rel-(3aR,7aS)-octahydro-1H-isoindol-1-one),

as it is the most commonly encountered variant in standard synthetic workflows (e.g., reduction

of phthalimide derivatives).

H NMR Data (400 MHz, CDCl )
The bridgehead protons (H-3a and H-7a) are the diagnostic handles. In the cis-isomer, the

dihedral angle between these protons typically ranges from 40° to 60°, resulting in a smaller

vicinal coupling constant compared to the trans-isomer (180° dihedral).
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Position
Shift (

, ppm)
Multiplicity (Hz)

Assignment
Logic

NH 6.00 - 6.50 br s -

Broad due to

quadrupole

broadening (

N) and

exchange.

H-3 (eq) 3.30 - 3.45 m -

Deshielded by

adjacent N;

diastereotopic.

H-3 (ax) 2.95 - 3.10 dd ~10, 4
Distinct axial

coupling.

H-3a 2.50 - 2.65 m -

Bridgehead;

alpha to

carbonyl.

H-7a 2.20 - 2.35 m -
Bridgehead;

alpha to nitrogen.

H-7 1.80 - 1.95 m -
Cyclohexane ring

protons.

H-4,5,6 1.20 - 1.70 m (cluster) -

Methylene

envelope

(cyclohexane

backbone).

Technical Insight:

Solvent Effects: In DMSO-

, the NH signal will shift downfield (approx.

7.5-8.0 ppm) and sharpen due to hydrogen bonding with the solvent, often revealing
coupling to H-3 protons.
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Stereochemical Marker: For the trans-isomer, look for H-3a/H-7a signals appearing as

apparent triplets or quartets with

Hz.

C NMR Data (100 MHz, CDCl )

Position
Shift (

, ppm)
Type Notes

C-1 178.0 - 180.5 C=O

Lactam carbonyl.

Distinct from acyclic

amides (~170 ppm).

C-3 42.0 - 45.0 CH Alpha to Nitrogen.

C-3a 38.0 - 40.0 CH
Bridgehead (alpha to

C=O).

C-7a 34.0 - 36.0 CH
Bridgehead (alpha to

N).

C-4,5,6,7 22.0 - 29.0 CH Cyclohexane

methylenes.

Part 3: Vibrational Spectroscopy (IR)
Infrared spectroscopy is the primary tool for confirming the lactam ring size and integrity.

Key Absorption Bands (KBr Pellet or Thin Film)
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Wavenumber (cm

)
Assignment Diagnostic Value

3200 - 3400 N-H Stretch

Broad band indicates

Hydrogen bonding. Sharpens

in dilute solution.

2920 - 2850 C-H Stretch
Strong aliphatic stretches

(cyclohexane ring).

1690 - 1710 C=O Stretch

Critical Feature. 5-membered

lactam (gamma-lactam)

typically absorbs at higher

frequency than 6-membered

rings due to ring strain.

1450
CH

Bend

Scissoring vibration of the

cyclohexane ring.

Troubleshooting: If the Carbonyl band appears <1660 cm

, suspect ring opening (amino-acid formation) or dimerization.

Part 4: Mass Spectrometry (MS)
Molecular Formula: C

H

NO Exact Mass: 139.10

Fragmentation Pathway (EI, 70 eV)
The fragmentation of octahydro-1H-isoindol-1-one is driven by the stability of the lactam

functionality and the release of ring strain.

Molecular Ion (

):
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139 (Distinct, usually moderate intensity).

Base Peak: Often observed at

96 or 110, corresponding to the loss of alkyl fragments from the cyclohexane ring or retro-
synthetic pathways depending on ionization energy.

Alpha-Cleavage: Cleavage adjacent to the Nitrogen atom is a dominant pathway.

M+ (m/z 139)
[C8H13NO]+

m/z 111
[M - CO]+- 28 Da (CO)

m/z 96
[Loss of C3H7]

Ring Cleavage

Click to download full resolution via product page

Figure 2: Simplified fragmentation pathway for the molecular ion.

Part 5: Experimental Protocols
Synthesis via Catalytic Hydrogenation (Cis-Selective)
This protocol yields predominantly the cis-isomer.

Reagents:

Tetrahydroisoindol-1-one (or Phthalimide derivatives)

Catalyst: PtO

(Adams' catalyst) or Ru/C

Solvent: Glacial Acetic Acid

Procedure:
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Preparation: Dissolve tetrahydroisoindol-1-one (1.0 eq) in glacial acetic acid (0.1 M

concentration).

Catalyst Addition: Add PtO

(5 mol%) under an inert atmosphere (N

).

Hydrogenation: Purge with H

gas. Maintain H

pressure (balloon or 3-5 bar in a Parr shaker) at room temperature for 12-24 hours.

Work-up: Filter the catalyst through a Celite pad. Wash with MeOH.

Isolation: Concentrate the filtrate under reduced pressure.

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography

(EtOAc/Hexane gradient).

Expected Melting Point (Cis): ~100 °C.

Quality Control Check
Before releasing the compound for biological assay:

TLC: (100% EtOAc) - Visualize with Ninhydrin or Iodine.

1H NMR: Verify the integration of the bridgehead protons (H-3a/H-7a) to ensure no trans

impurity (which would appear as minor multiplets with wider splitting).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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